KRAS inhibitor-17

KRAS G12C Biochemical Assay IC50

Researchers studying KRAS-driven signaling often face limitations when using irreversible clinical inhibitors for reversible mechanistic studies. KRAS inhibitor-17 is a selective, reversible KRAS G12C ligand that solves this challenge for preclinical research. - Enables robust washout and pathway reactivation studies impossible with covalent binders. - Displays sub-maximal micromolar potency (IC50 3.37 µM), ideal for drug combination synergy screens. - Exhibits differential cellular activity in MIA PaCa-2 vs. A549 cells for comparative mechanistic dissection.

Molecular Formula C21H18Cl2FN3O2S
Molecular Weight 466.4 g/mol
Cat. No. B12413097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-17
Molecular FormulaC21H18Cl2FN3O2S
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)C2=C(C3=NSC(=C3C=C2Cl)N4CCN(CC4)C(=O)C=C)F
InChIInChI=1S/C21H18Cl2FN3O2S/c1-3-17(28)26-6-8-27(9-7-26)21-14-11-16(23)18(19(24)20(14)25-30-21)13-10-12(29-2)4-5-15(13)22/h3-5,10-11H,1,6-9H2,2H3
InChIKeyUPTMOORQEKJHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS inhibitor-17: Reversible G12C Inhibitor Tool Compound


KRAS inhibitor-17 (CAS: 2230873-65-9), also known as compound 3-9, is a small molecule that functions as a selective inhibitor of the oncogenic KRAS G12C mutant protein [1]. As a tool compound for preclinical research, it is distinct from clinical-stage KRAS G12C inhibitors due to its reversible binding mechanism and micromolar potency, making it suitable for studying KRAS-driven signaling pathways in cellular models without the prolonged target engagement associated with covalent inhibitors .

1
Reversible KRAS G12C inhibition
Enables washout studies and transient pathway modulation, unlike irreversible covalent clinical inhibitors.
2
MicroM-level potency
Supports partial target engagement and sensitization screens without complete pathway shutdown.
3
Cell-line-dependent activity
Differential p-ERK inhibition provides a context-specific probe for pancreatic vs. lung cancer signaling.

KRAS inhibitor-17 vs Clinical Covalent Inhibitors


The assumption that all KRAS G12C inhibitors are interchangeable is incorrect and can lead to flawed experimental design. Clinical candidates like Sotorasib and Adagrasib are potent, irreversible covalent binders with sub-micromolar to low nanomolar potency [1]. In contrast, KRAS inhibitor-17 is a reversible inhibitor with a distinct potency profile (IC50 in the micromolar range) [2]. Substituting a covalent, clinical-grade inhibitor for this reversible tool compound would fundamentally alter the experimental parameters of target engagement kinetics, washout studies, and dose-response relationships, thereby compromising the validity of research outcomes focused on pathway modulation rather than sustained target suppression.

This tool compound

Reversible binding; micromolar IC50; suitable for transient modulation and washout kinetics.

Clinical covalent inhibitors

Irreversible covalent binding; nanomolar potency; permanent target engagement alters dose-response and recovery timelines.

⟷ Cannot be directly interchanged
Experimental design fit

Designed for pathway recovery studies, feedback signaling analysis, and partial inhibition models.

Clinical candidate substitution risk

Using a covalent inhibitor would mask recovery kinetics and may invalidate mechanistic conclusions about signaling dynamics.

KRAS inhibitor-17: Potency, Cell Activity & Mechanism


Biochemical Potency: Micromolar Activity

KRAS inhibitor-17 inhibits the KRAS G12C mutant protein with an IC50 of 3.37 µM [1]. This value is approximately three orders of magnitude less potent than clinical-stage covalent inhibitors such as Sotorasib (IC50 ≈ 0.03 µM in cellular assays [2]) and Divarasib (IC50 <0.01 µM [3]). This significant difference in potency is a critical factor for researchers requiring a tool compound with a distinct activity profile.

Biochemical Potency
Reported
3.37 µM
vs Sotorasib ~0.03 µM, Divarasib
MicroM IC50 supports partial target engagement and pathway sensitization studies.
In vitro biochemical assay; vendor-reported data.
Cell Activity
Reported
MIA PaCa-2 p-ERK
9.25 µM
A549 p-ERK
>33.3 µM
Sotorasib: MIA PaCa-2 ~0.006 µM, A549 ~0.009 µM
Cell-line-dependent inhibition; supports context-specific KRAS G12C signaling dissection.
Cellular p-ERK assays; vendor-reported and published comparator data.
Binding Mechanism
Class-level inference
Reversible
Clinical leads: irreversible covalent
May enable washout and transient target modulation studies.
Quantitative kinetic data not publicly available; product classification as reversible inhibitor.
KRAS G12C Biochemical Assay IC50

Differential Cellular Activity: MIA PaCa-2 vs A549

In cellular assays, KRAS inhibitor-17 demonstrates a clear differential effect on downstream p-ERK signaling in KRAS G12C-mutant cell lines. It inhibits p-ERK with an IC50 of 9.25 µM in MIA PaCa-2 (pancreatic cancer) cells, but shows significantly reduced activity in A549 (lung cancer) cells with an IC50 >33.3 µM [1]. This contrasts with covalent inhibitors like Sotorasib, which exhibit more uniform potency across different G12C-mutant cell lines, with IC50 values typically in the low nanomolar range (e.g., 0.006 µM in MIA PaCa-2) [2].

Cell Activity
Reported
MIA PaCa-2 p-ERK
9.25 µM
A549 p-ERK
>33.3 µM
Sotorasib: MIA PaCa-2 ~0.006 µM, A549 ~0.009 µM
Cell-line-dependent inhibition; supports context-specific KRAS G12C signaling dissection.
Cellular p-ERK assays; vendor-reported and published comparator data.
Cellular Pharmacology p-ERK Inhibition MIA PaCa-2 A549

Reversible Binding for Transient Target Engagement

KRAS inhibitor-17 is characterized as a reversible inhibitor of KRAS G12C , a critical distinction from the majority of clinical-stage KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib, Divarasib), which are irreversible covalent binders that lock the protein in an inactive GDP-bound state [1]. While quantitative washout kinetics data for KRAS inhibitor-17 is not available in the public domain, the reversible nature of its binding is a fundamental mechanistic differentiator with significant implications for experimental design.

Binding Mechanism
Class-level inference
Reversible
Clinical leads: irreversible covalent
May enable washout and transient target modulation studies.
Quantitative kinetic data not publicly available; product classification as reversible inhibitor.
Mechanism of Action Reversible Inhibition Covalent Inhibition Target Engagement

KRAS inhibitor-17: Research Applications


Signaling Dynamics and Pathway Recovery

Given its reversible binding mechanism [1], KRAS inhibitor-17 is the ideal tool for washout experiments. Researchers can treat KRAS G12C-mutant cells (e.g., MIA PaCa-2) with the compound, then remove it to measure the kinetics of p-ERK recovery and downstream pathway reactivation. This type of study is not possible with irreversible covalent inhibitors that permanently disable the target [2].

Baseline for Combination Therapy Screens

The micromolar potency of KRAS inhibitor-17 (IC50 = 3.37 µM) [1] makes it an excellent sub-maximal inhibitor for use in drug combination screens. By providing only partial inhibition of KRAS G12C signaling, it creates a sensitized state that allows researchers to identify synergistic partners (e.g., SHP2 inhibitors, MEK inhibitors) that can enhance its anti-proliferative effect, thereby uncovering new combination strategies for treating KRAS-driven cancers.

Comparative Sensitivity: Reversible vs Irreversible Inhibition

The differential cellular activity of KRAS inhibitor-17, which shows significant inhibition in MIA PaCa-2 cells (IC50 = 9.25 µM) but limited activity in A549 cells (IC50 >33.3 µM) [1], stands in stark contrast to the broad, low-nanomolar potency of covalent inhibitors like Sotorasib [2]. This makes KRAS inhibitor-17 a valuable probe for a side-by-side comparison to dissect the molecular determinants (e.g., target expression, nucleotide cycling rate) that govern sensitivity to reversible versus irreversible KRAS G12C blockade.

Preclinical Pancreatic Cancer Models

Based on its demonstrated ability to inhibit p-ERK in the MIA PaCa-2 pancreatic cancer cell line [1], KRAS inhibitor-17 is well-suited for preclinical studies investigating the role of KRAS G12C in pancreatic ductal adenocarcinoma (PDAC). Its use as a tool compound can help validate new therapeutic targets or mechanisms of resistance in this specific disease context.

Application
Selection Property
Validation Focus
Signaling dynamics and pathway recovery
Reversible binding mechanism
p-ERK recovery kinetics after washout
Combination therapy screens
Partial target inhibition (microM IC50)
Synergy identification with SHP2/MEK inhibitors
Comparative inhibitor studies
Reversible vs. irreversible mode of action
Sensitivity determinants across KRAS G12C cell models
Pancreatic cancer research
p-ERK inhibition in pancreatic cell models
Pathway modulation in KRAS G12C-mutant PDAC contexts

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